环己基(2-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, is a complex organic molecule that appears to be related to various research studies involving photochemical reactions and molecular structure analyses. Although the exact compound is not directly mentioned in the provided papers, the studies offer insights into similar compounds and their behaviors, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves photochemical reactions, as seen in the study of 1-cyclohexenyl(phenyl)methanone (1) and its photoproducts . The photo-Nazarov cyclization is a key reaction in this context, where the primary photoproduct undergoes further reactions with monoolefins and cyclopentadiene . Another study discusses the reaction between key intermediates, trans-1-cyclohexenyl-phenyl-methanone (2) and enol 4, leading to the formation of enol 10, which is kinetically stable but highly reactive . These findings suggest that the synthesis of Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone might involve similar photochemical steps and careful handling of reactive intermediates.

Molecular Structure Analysis

The molecular structure of a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was determined using X-ray diffraction (XRD) and found to crystallize in the monoclinic space group with specific cell parameters . This indicates that detailed molecular structure analysis of Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone would likely require similar crystallographic techniques to elucidate its geometry and confirm its synthesis.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve various types of additions and cyclizations. For instance, the trapping reactions of the 2-oxyallyl compound formed from the primary photoproduct include ene-type additions with olefins . Additionally, the secondary photoreaction of enol 10 leads to 1,6-hydrogen abstraction and cyclization to afford other products . These studies suggest that Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone may also undergo similar reactions, which could be exploited in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures and the presence of functional groups. For example, the stability of enols 4, 10, and 13 towards atmospheric oxygen is notably low, leading to autoxidation and the formation of various oxidation products . This suggests that the physical and chemical properties of Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone would need to be carefully characterized, considering its potential sensitivity to environmental conditions.

科学研究应用

吡咯并[1,2-b]噌啉-10-酮环系合成

该化合物用于 2-和 3-酰基吡咯的还原,导致吡咯并[1,2-b]噌啉-10-酮环系的合成。这个过程展示了它在促进复杂环系中的作用,这些环系可能在药物和材料科学中具有潜在应用 (Kimbaris 和 Varvounis,2000)。

晶体结构分析

它已参与研究以了解晶体结构,如相关化合物的合成和晶体结构分析所示。这项研究有助于我们了解分子构型,并可能影响材料科学和药物设计 (Sun 等,2017)。

吡咯基三环化合物的开发

利用环己基衍生物,研究人员探索了用于合成新型吡咯基三环化合物的可调节反应性。这些努力表明它在创建可能在治疗剂或化学探针中具有应用的新化学实体方面的潜力 (Rotas 和 Varvounis,2020)。

一锅式合成方法

针对吡咯衍生物开发了涉及环己基衍生物的高效一锅式合成方法。这突出了其在简化合成过程中的效用,这对于研究和工业应用都很有价值 (Kaur 和 Kumar,2018)。

抗菌剂合成

环己基衍生物已用于合成具有抗菌特性的新型化合物。这表明开发新的抗生素或消毒剂的潜力,以满足对有效抗菌剂的持续需求 (Hublikar 等,2019)。

未来方向

属性

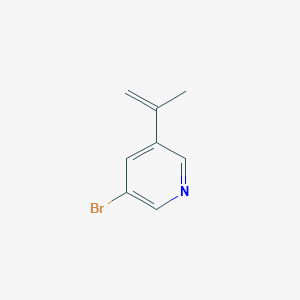

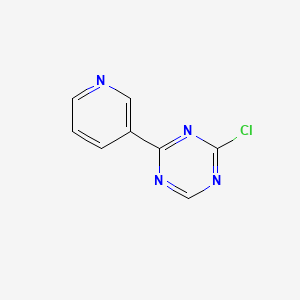

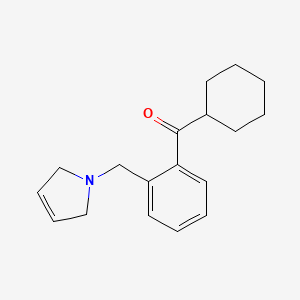

IUPAC Name |

cyclohexyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h4-7,10-11,15H,1-3,8-9,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKJVUCBHDGABF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643962 |

Source

|

| Record name | Cyclohexyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |

CAS RN |

898763-94-5 |

Source

|

| Record name | Cyclohexyl[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。